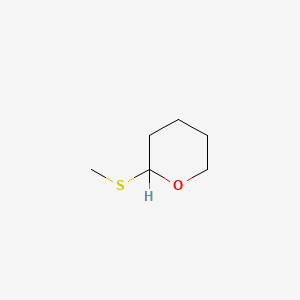

2H-Pyran, tetrahydro-2-(methylthio)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2H-Pyran, tetrahydro-2-(methylthio)- is a useful research compound. Its molecular formula is C6H12OS and its molecular weight is 132.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2H-Pyran, tetrahydro-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-Pyran, tetrahydro-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Perfumery

One of the primary applications of tetrahydro-2-(methylthio)-2H-pyran is in the field of perfumery. The compound is known for imparting unique olfactory characteristics to fragrance formulations.

Olfactory Characteristics

- It is reported to have a fresh, green odor with a rosy character, reminiscent of rose oxide but distinct in its olfactory profile.

- The compound enhances the top notes of aromatic-herbaceous and fruity fragrances while contributing to the body of woody and mossy scents.

Usage Concentrations

- Typical usage concentrations range from 0.1% to 10% by weight, depending on the desired fragrance effect.

Case Study: Perfume Composition

A study demonstrated that incorporating tetrahydro-2-(methylthio)-2H-pyran into a base perfume composition resulted in a richer and more complex scent profile. For instance:

- A base composition was enhanced by adding 5 parts by weight of tetrahydro-2-(methylthio)-2H-pyran, leading to a stronger green and rosy-floral note.

Applications in Organic Synthesis

Beyond perfumery, tetrahydro-2-(methylthio)-2H-pyran has potential uses in organic synthesis due to its reactivity.

Synthetic Intermediates

The compound can serve as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization through standard organic reactions such as:

- Nucleophilic substitutions

- Electrophilic additions

Case Study: Synthesis of Derivatives

Research has shown that tetrahydro-2-(methylthio)-2H-pyran can be transformed into other valuable chemical entities through reactions with various reagents, expanding its utility in synthesizing complex organic molecules.

Análisis De Reacciones Químicas

Reaction with Malononitrile and Secondary Amines

-

Substrates : α-Aroylketene dithioacetals (AKDTAs), malononitrile, secondary amines (e.g., piperidine).

-

Conditions : KOH/DMF, reflux (100°C, 1.5–3 h).

-

Products :

| Entry | Base | Solvent | Temperature | Yield (%) (Product) |

|---|---|---|---|---|

| 1 | Piperidine | Ethanol | Reflux | 15 (3a ), 20 (5a ) |

| 2 | KOH | DMF | 100°C | 75 (3a ) |

| 3 | KOH | DMF | 100°C | 87 (7a ) |

Mechanism :

-

Nucleophilic attack by malononitrile on AKDTAs, followed by methylthio elimination.

-

Intramolecular O-cyclization to form 2-imino intermediates.

-

Hydrolysis or ring expansion with cyclohexanone to yield pyranones or tetrahydronaphthalenes .

Four-Component Reactions for Tetrahydronaphthalenes

Reaction with cyclohexanone expands the utility of 2H-pyran intermediates:

-

Reactants : AKDTAs, malononitrile, secondary amines, cyclohexanone.

-

Conditions : KOH/DMF, reflux (100°C, 2–3 h).

-

Products : Substituted tetrahydronaphthalenes (e.g., 7a–j ) in 76–88% yield .

Representative Example :

-

7a (R = Ph, R' = piperidinyl): 87% yield.

-

Key features :

Methylthio Displacement

The methylthio (-SMe) group in 2H-pyran derivatives undergoes nucleophilic substitution with amines:

Cyclization and Ring Expansion

In situ-generated 2-iminopyranones react with cyclohexanone to form fused tetrahydronaphthalenes via:

-

Michael addition at the C-6 position.

-

Ring-opening/closing sequences with elimination of isocyanic acid .

Comparative Analysis of Reaction Pathways

| Pathway | Key Steps | Products | Yield Range |

|---|---|---|---|

| Two-component (AKDTAs + malononitrile) | Elimination, cyclization | Pyranones (3 , 5 ) | 15–75% |

| Four-component (+ amines, cyclohexanone) | Cyclization, ring expansion | Tetrahydronaphthalenes (7 ) | 76–88% |

Propiedades

Número CAS |

31053-11-9 |

|---|---|

Fórmula molecular |

C6H12OS |

Peso molecular |

132.23 g/mol |

Nombre IUPAC |

2-methylsulfanyloxane |

InChI |

InChI=1S/C6H12OS/c1-8-6-4-2-3-5-7-6/h6H,2-5H2,1H3 |

Clave InChI |

AGVXVNUUQRAKNA-UHFFFAOYSA-N |

SMILES |

CSC1CCCCO1 |

SMILES canónico |

CSC1CCCCO1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.